molecular formula C8H12N2 B1612389 2-(3-Methylpyridin-2-YL)ethanamine CAS No. 851670-19-4

2-(3-Methylpyridin-2-YL)ethanamine

Cat. No. B1612389
M. Wt: 136.19 g/mol
InChI Key: DZBIXJNIABTHHX-UHFFFAOYSA-N
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Description

“2-(3-Methylpyridin-2-YL)ethanamine” is a chemical compound with the molecular formula C8H12N2. Its molecular weight is 136.19 g/mol . The compound is also known by several synonyms, including “3-Methyl-2-pyridineethylamine” and "3-METHYL-2-PYRIDINEETHANAMINE" .


Molecular Structure Analysis

The compound has a pyridine ring with a methyl group at the 3rd position and an ethanamine group at the 2nd position . The InChI string of the compound is InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 136.19 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 136.100048391 g/mol . The topological polar surface area of the compound is 38.9 Ų .

Scientific Research Applications

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity

  • Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity

  • Flow Synthesis of 2-Methylpyridines via α-Methylation

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity

  • Flow Synthesis of 2-Methylpyridines via α-Methylation

Safety And Hazards

The safety and hazards of “2-(3-Methylpyridin-2-YL)ethanamine” are not specified in the available information . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-(3-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBIXJNIABTHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586319
Record name 2-(3-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpyridin-2-YL)ethanamine

CAS RN

851670-19-4
Record name 2-(3-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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